3,3'-Bis(trifluoromethyl)-4-chloro-4'-hydroxy-benzophenone
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Overview
Description
3,3’-Bis(trifluoromethyl)-4-chloro-4’-hydroxy-benzophenone is a chemical compound known for its unique structural features and significant applications in various fields. The compound contains trifluoromethyl groups, a chloro group, and a hydroxy group attached to a benzophenone core. These functional groups contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Bis(trifluoromethyl)-4-chloro-4’-hydroxy-benzophenone can be achieved through various synthetic routes. One common method involves the irradiation of 3,3’-bis(trifluoromethyl)diphenylmethane . This process typically requires specific reaction conditions, including the use of appropriate solvents and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound often involve scalable processes that ensure high yield and purity. The Grignard reaction, although challenging to industrialize, is one such method that has been explored . This reaction involves the use of Grignard reagents to introduce the trifluoromethyl groups onto the benzophenone core.
Chemical Reactions Analysis
Types of Reactions
3,3’-Bis(trifluoromethyl)-4-chloro-4’-hydroxy-benzophenone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while substitution of the chloro group can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
3,3’-Bis(trifluoromethyl)-4-chloro-4’-hydroxy-benzophenone has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 3,3’-Bis(trifluoromethyl)-4-chloro-4’-hydroxy-benzophenone involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins more effectively. This interaction can modulate various biological pathways, including enzyme inhibition and receptor binding .
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(trifluoromethyl)phenyl-substituted pyrazole derivatives: These compounds share the trifluoromethyl groups and have shown potent antimicrobial activities.
Trifluoromethyl ketones: These compounds are valuable synthetic targets and intermediates in medicinal chemistry.
Uniqueness
3,3’-Bis(trifluoromethyl)-4-chloro-4’-hydroxy-benzophenone is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both trifluoromethyl and chloro groups enhances its potential for diverse chemical transformations and applications in various fields.
Properties
IUPAC Name |
[4-chloro-3-(trifluoromethyl)phenyl]-[4-hydroxy-3-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7ClF6O2/c16-11-3-1-7(5-9(11)14(17,18)19)13(24)8-2-4-12(23)10(6-8)15(20,21)22/h1-6,23H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFGMEMNVSDPHCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7ClF6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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